N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridazine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(18-8-9-19(24-23-18)25-11-1-2-12-25)21-14-16-4-6-17(7-5-16)15-26-13-3-10-22-26/h3-10,13H,1-2,11-12,14-15H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJSWDXQWSQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment to the Phenyl Ring: The pyrazole derivative is then reacted with a benzyl halide to form the pyrazol-1-ylmethylphenyl intermediate.
Formation of the Pyridazine Ring: This intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the pyridazine ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially saturated ring systems.
Scientific Research Applications
Chemistry
In chemistry, N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Research is ongoing to determine its efficacy and safety in treating various conditions. Its multi-ring structure allows for diverse interactions with biological molecules, potentially leading to novel treatments.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its complex structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-piperidin-1-ylpyridazine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-morpholin-1-ylpyridazine-3-carboxamide: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its combination of three distinct ring systems, which provides a versatile framework for chemical modifications and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
